2-Fluoro-2-(quinolin-6-yl)acetic acid
Description
2-Fluoro-2-(quinolin-6-yl)acetic acid is a fluorinated derivative of quinoline-based acetic acid. The compound features a quinoline ring substituted at the 6-position with an acetic acid group, where the alpha carbon of the acetic acid is further substituted with a fluorine atom.
Properties
Molecular Formula |
C11H8FNO2 |
|---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
2-fluoro-2-quinolin-6-ylacetic acid |
InChI |
InChI=1S/C11H8FNO2/c12-10(11(14)15)8-3-4-9-7(6-8)2-1-5-13-9/h1-6,10H,(H,14,15) |
InChI Key |
HJBIZUNOVSCIDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(C(=O)O)F)N=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
- Fluorination Position: Fluorine on the α-carbon of acetic acid (as in the target compound) increases the acidity of the –COOH group compared to non-fluorinated analogs like 2-(quinolin-6-yl)acetic acid. This enhances hydrogen-bonding capacity, which is critical in receptor-ligand interactions . In contrast, 2-(7-fluoroquinolin-6-yl)acetic acid has fluorine on the quinoline ring, which alters electronic distribution and may improve metabolic stability in drug candidates .
- Substituent Effects: Chloro and phenyl groups, as in (6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)acetic acid, introduce steric bulk and lipophilicity, favoring membrane permeability in therapeutic agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
